Cas no 929973-95-5 (4-(Aminomethyl)pyrimidin-2-amine)
4-(Aminomethyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(Aminomethyl)pyrimidin-2-amine hydrochloride
- 4-(aminomethyl)pyrimidin-2-amine
- 4-(Aminomethyl)-2-pyrimidinamine
- 4-Pyrimidinemethanamine, 2-amino-
- SY057525
- 1-(2-imino-1,2-dihydropyrimidin-4-yl)methanamine
- AKOS037645464
- (2-imino-1,2-dihydropyrimidin-4-yl)methanamine
- AC7326
- CS-0045669
- DTXSID801304205
- SCHEMBL17379406
- AKOS006221178
- MFCD09040794
- AS-60898
- 929973-95-5
- EN300-34939
- 2-Amino-4-pyrimidinemethanamine
- 4-(Aminomethyl)pyrimidin-2-amine
-
- MDL: MFCD09040794
- Inchi: 1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9)
- InChI Key: OXERKHYPNYNVSY-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=CC=1CN
Computed Properties
- Exact Mass: 124.074896272g/mol
- Monoisotopic Mass: 124.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
- XLogP3: -1.3
4-(Aminomethyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117896-1g |
4-(Aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 1g |
$1109 | 2021-08-06 | |
| eNovation Chemicals LLC | D696276-0.25g |
4-(Aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 0.25g |
$605 | 2024-07-20 | |
| Chemenu | CM117896-1g |
4-(Aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 1g |
$1342 | 2024-07-19 | |
| Chemenu | CM117896-100mg |
4-(Aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 100mg |
$292 | 2024-07-19 | |
| Chemenu | CM117896-250mg |
4-(Aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 250mg |
$486 | 2024-07-19 | |
| eNovation Chemicals LLC | D573927-5g |
4-(aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 5g |
$1650 | 2022-11-01 | |
| eNovation Chemicals LLC | D573927-10g |
4-(aminomethyl)-2-pyrimidinamine |
929973-95-5 | 95% | 10g |
$2250 | 2022-11-01 | |
| Enamine | EN300-34939-0.05g |
4-(aminomethyl)pyrimidin-2-amine |
929973-95-5 | 95% | 0.05g |
$290.0 | 2023-07-06 | |
| Enamine | EN300-34939-0.1g |
4-(aminomethyl)pyrimidin-2-amine |
929973-95-5 | 95% | 0.1g |
$432.0 | 2023-07-06 | |
| Enamine | EN300-34939-0.25g |
4-(aminomethyl)pyrimidin-2-amine |
929973-95-5 | 95% | 0.25g |
$616.0 | 2023-07-06 |
4-(Aminomethyl)pyrimidin-2-amine Suppliers
4-(Aminomethyl)pyrimidin-2-amine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 4-(Aminomethyl)pyrimidin-2-amine
Research Brief on 4-(Aminomethyl)pyrimidin-2-amine (CAS: 929973-95-5): Recent Advances and Applications
4-(Aminomethyl)pyrimidin-2-amine (CAS: 929973-95-5) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system (CNS) disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable advancements in the study of 4-(Aminomethyl)pyrimidin-2-amine is its role as a building block in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in tumor proliferation and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyrimidine-based inhibitors using 4-(Aminomethyl)pyrimidin-2-amine as a core scaffold. These inhibitors showed promising efficacy in preclinical models of breast cancer and glioblastoma, with improved selectivity and reduced off-target effects compared to existing therapies.
In addition to its applications in oncology, 4-(Aminomethyl)pyrimidin-2-amine has also been explored as a potential therapeutic agent for infectious diseases. A recent study in Antimicrobial Agents and Chemotherapy investigated the compound's ability to disrupt bacterial biofilm formation, a key factor in antibiotic resistance. The researchers found that derivatives of 4-(Aminomethyl)pyrimidin-2-amine effectively inhibited biofilm production in methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a novel anti-infective agent. These findings are particularly relevant given the growing global threat of antibiotic-resistant infections.
Another area of interest is the compound's potential application in CNS disorders. A 2022 study in Neuropharmacology explored the neuroprotective effects of 4-(Aminomethyl)pyrimidin-2-amine derivatives in models of Alzheimer's disease. The researchers observed that these compounds could modulate amyloid-beta aggregation and reduce neuroinflammation, two hallmark features of the disease. While further studies are needed to validate these findings in clinical settings, the results underscore the compound's versatility and potential as a multi-target therapeutic agent.
The synthesis of 4-(Aminomethyl)pyrimidin-2-amine has also seen significant improvements in recent years. A 2023 paper in Organic Process Research & Development described a novel, scalable synthesis route that enhances yield and purity while reducing environmental impact. This advancement is critical for facilitating the compound's transition from laboratory-scale research to industrial production, thereby supporting its broader application in drug development.
In conclusion, 4-(Aminomethyl)pyrimidin-2-amine (CAS: 929973-95-5) continues to emerge as a valuable compound in chemical biology and medicinal chemistry. Its diverse applications—from kinase inhibition to anti-infective and neuroprotective effects—highlight its potential to address unmet medical needs across multiple therapeutic areas. Future research should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. As the field progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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